1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one
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Overview
Description
The compound 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one is a fascinating chemical structure with significant potential in various scientific and industrial fields. This compound's unique arrangement of functional groups, including a pyrazole, an azabicyclooctane, and an isoxazole, make it an intriguing subject of study for researchers aiming to harness its properties for a wide array of applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Synthesizing 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one involves several key steps:
Formation of the Azabicyclooctane: This part of the molecule can be synthesized through a Diels-Alder reaction, where cyclopentadiene reacts with nitroso compounds under controlled conditions.
Pyrazole Addition: The pyrazole ring can be introduced using a reaction between hydrazine and 1,3-dicarbonyl compounds.
Isoxazole Integration: The isoxazole ring can be formed by the reaction of nitrile oxides with alkenes or alkynes, followed by appropriate functional group modifications.
Industrial Production Methods: Scaling up the synthesis for industrial production involves optimizing these reactions for high yield and purity. This can include using catalysts, optimizing temperature and pressure conditions, and ensuring efficient separation and purification processes.
Chemical Reactions Analysis
Types of Reactions: 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one undergoes a variety of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form different functional derivatives.
Reduction: Reductive reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to modify specific functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be utilized to introduce or modify substituents on the compound.
Common Reagents and Conditions: Typical reagents include hydrazine for pyrazole ring formation, nitrile oxides for isoxazole synthesis, and various oxidizing and reducing agents for functional group modifications. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to optimize yields.
Major Products Formed: The major products formed from these reactions depend on the specific transformations desired. Oxidation and reduction reactions yield different functional derivatives, while substitution reactions can produce a wide variety of modified compounds.
Scientific Research Applications
In Chemistry: This compound serves as a building block for synthesizing more complex molecules, useful in organic synthesis and materials science.
In Biology: Its unique structure makes it a candidate for biological assays, potentially leading to new bioactive compounds for therapeutic research.
In Medicine: Researchers are exploring its potential as a pharmacophore in drug design, with possibilities in targeting neurological pathways due to its structural resemblance to known bioactive molecules.
In Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts for chemical reactions.
Mechanism of Action
The mechanism of action for 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one involves interactions with molecular targets like enzymes or receptors. Its structure allows it to fit into specific binding sites, modulating biological pathways by either inhibiting or activating target proteins. Detailed studies are required to map out exact pathways and targets involved.
Comparison with Similar Compounds
1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3,5-dimethylpyrazol-4-yl)propan-1-one: A similar compound with a pyrazol ring instead of isoxazol.
1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3,5-dimethylisoxazol-4-yl)butan-1-one: Similar structure but with a butane backbone.
Uniqueness: What sets 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one apart is the specific combination of functional groups, which confer unique reactivity and biological activity profiles, making it a valuable compound for diverse applications in scientific research and industrial processes.
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-12-17(13(2)24-20-12)6-7-18(23)22-14-4-5-15(22)11-16(10-14)21-9-3-8-19-21/h3,8-9,14-16H,4-7,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUWHDQPBVNZBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2C3CCC2CC(C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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